molecular formula C19H24N4O2 B3007207 2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide CAS No. 1797660-13-9

2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide

Cat. No.: B3007207
CAS No.: 1797660-13-9
M. Wt: 340.427
InChI Key: GYZJAPAXUOSPPX-UHFFFAOYSA-N
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Description

2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core with methoxy, piperidinyl, and pyrimidinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzoic acid with 4-methyl-6-(piperidin-1-yl)pyrimidine-2-carbaldehyde in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to enhance yield and purity. This could involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient mixing of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The piperidinyl and pyrimidinyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide: shares structural similarities with other benzamide derivatives such as:

Uniqueness

The presence of both methoxy and piperidinyl groups in this compound distinguishes it from other similar compounds. These groups contribute to its unique chemical reactivity and potential biological activity .

Properties

IUPAC Name

2-methoxy-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-12-18(23-10-6-3-7-11-23)22-17(21-14)13-20-19(24)15-8-4-5-9-16(15)25-2/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZJAPAXUOSPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2OC)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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